1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide
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Overview
Description
1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound with the molecular formula C6H12N4O2S and a molecular weight of 204.25 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound .
Chemical Reactions Analysis
Scientific Research Applications
1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in microbial growth, leading to its antimicrobial effects . The compound’s anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide can be compared with other similar compounds, such as:
1-ethyl-1H-pyrazole-4-carbaldehyde: This compound has a similar pyrazole core but differs in its functional groups, leading to different chemical properties and applications.
1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate: Another pyrazole derivative with distinct functional groups, used in different chemical reactions and applications.
The uniqueness of this compound lies in its sulfonohydrazide group, which imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-ethyl-3-methylpyrazole-4-sulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2S/c1-3-10-4-6(5(2)8-10)13(11,12)9-7/h4,9H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSNAZMMHHSPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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